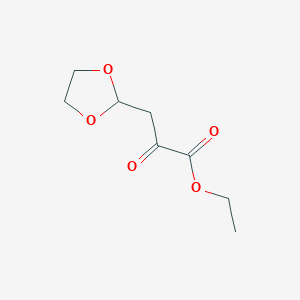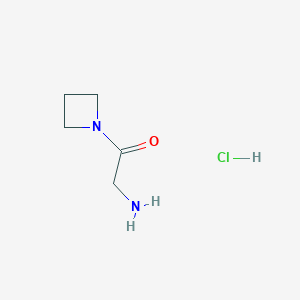
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester
説明
Synthesis Analysis
The synthesis of similar compounds often involves the formation of an enolate, which can then undergo alkylation . This process involves the use of a base to form the enolate, followed by a nucleophilic substitution reaction with an alkyl halide . The exact synthesis process for “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester” would depend on the specific starting materials and reaction conditions.Chemical Reactions Analysis
The chemical reactions of “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester” would likely involve the ester group and the 1,3-dioxolane ring. Ester groups can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The 1,3-dioxolane ring could potentially undergo reactions involving the opening of the ring .科学的研究の応用
Chemical Synthesis and Functionalization
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester is utilized in various chemical syntheses. For example, Silva et al. (2006) explored its use in the rearrangement of β,γ-unsaturated esters with thallium trinitrate, leading to new indans with β-keto ester moieties, useful for further functionalization (Silva, Pedrozo, & Ferraz, 2006). Similarly, Ahmad et al. (1984) described the synthesis of substituted 1,3-dioxolanes from oxo fatty acid esters, which includes the conversion of methyl esters to 2′-hydroxy propyl esters (Ahmad, Ahmad, & Osman, 1984).
Novel Compounds and HIV Research
Bran̊alt et al. (1996) discussed the synthesis of 1,3-dioxolan-2-ylnucleosides as potential inhibitors of HIV, highlighting the significance of this chemical in medicinal chemistry (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996). They demonstrated the reaction of 2-methoxy-1,3-dioxolane with silylated bases to create a novel class of compounds.
Thermal Stability and Pyrolysis
Li et al. (2016) investigated the thermal stability and pyrolysis of glycerol carbonate derivatives, including those similar in structure to 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester. This research contributes to understanding the thermal behavior of such compounds (Li, Liu, Tao, Sun, Xiao, & Liu, 2016).
Pharmaceutical Applications
In the context of pharmaceutical chemistry, compounds related to 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester are used for synthesizing novel pharmaceutical agents. Hammud et al. (2015) explored the synthesis of ligands and complexation with metal ions using similar compounds, which has implications in drug design (Hammud, El Shazly, Sonji, Sonji, & Bouhadir, 2015).
Polymer and Material Science
In polymer science, Cheng et al. (2012) demonstrated the use of cyclic ketene acetal derived from compounds like 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester for preparing acid-labile and biocompatible polymers with pendent cyclic ortho esters (Cheng, Ji, Gao, Du, & Li, 2012).
Safety And Hazards
The safety and hazards associated with “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester” would depend on its physical and chemical properties. For example, if it’s a volatile compound, it could pose a risk of inhalation . If it’s a strong acid or base, it could pose a risk of burns . Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards.
将来の方向性
The future directions for research on “3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester” could involve exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .
特性
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-yl)-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-2-11-8(10)6(9)5-7-12-3-4-13-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSDRFYNHHSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223964 | |
| Record name | 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester | |
CAS RN |
1263365-80-5 | |
| Record name | 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)




![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)



![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)